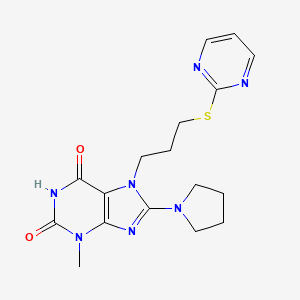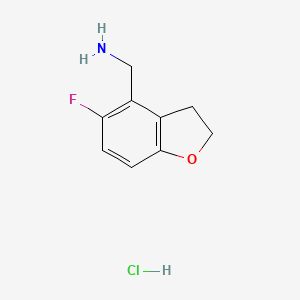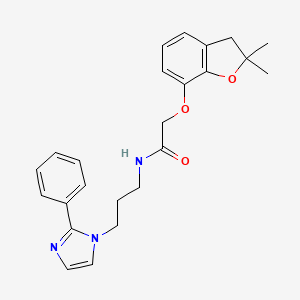
4-chloro-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is commonly known as 'CMPF' and is a member of the pyrazole class of compounds. In
作用機序
The mechanism of action of CMPF is not fully understood, but it is believed to inhibit the activity of COX-2 and LOX enzymes by binding to their active sites. This inhibition leads to the suppression of the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
CMPF has been shown to exhibit significant biochemical and physiological effects in various studies. In vitro studies have demonstrated that CMPF can inhibit the activity of COX-2 and LOX enzymes, leading to a decrease in the production of inflammatory mediators. In vivo studies have shown that CMPF can reduce inflammation and pain in animal models of various inflammatory diseases such as arthritis and colitis.
実験室実験の利点と制限
One of the advantages of using CMPF in lab experiments is its potent inhibitory activity against COX-2 and LOX enzymes, which makes it an attractive candidate for the development of new anti-inflammatory drugs. However, one of the limitations of using CMPF is its low solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the research on CMPF. One of the most promising directions is the development of new anti-inflammatory drugs based on CMPF. Another direction is the exploration of the potential applications of CMPF in other fields such as agriculture and material science. Additionally, more research is needed to fully understand the mechanism of action of CMPF and its biochemical and physiological effects.
Conclusion:
In conclusion, CMPF is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. The synthesis method of CMPF involves the reaction of 4-chloro-3-(methoxymethyl)-1H-pyrazole with 3,3,3-trifluoropropylamine. CMPF has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. Its mechanism of action involves the inhibition of COX-2 and LOX enzymes, leading to the suppression of the production of inflammatory mediators. CMPF exhibits significant biochemical and physiological effects, and its future directions include the development of new anti-inflammatory drugs and the exploration of its potential applications in other fields.
合成法
CMPF can be synthesized through various methods, including the reaction of 4-chloro-3-(methoxymethyl)-1H-pyrazole with 3,3,3-trifluoropropylamine. This reaction is typically carried out under reflux conditions in the presence of a catalyst such as palladium on carbon. The yield of CMPF can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst used.
科学的研究の応用
CMPF has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. One of the most significant research applications of CMPF is in the development of new drugs. CMPF has been shown to exhibit potent inhibitory activity against various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition can lead to the development of new anti-inflammatory drugs.
特性
IUPAC Name |
4-chloro-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClF3N2O/c1-15-5-7-6(9)4-14(13-7)3-2-8(10,11)12/h4H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGGCKFRMWETIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN(C=C1Cl)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-Chloro-3-(difluoromethyl)phenyl]methanol](/img/structure/B3010369.png)
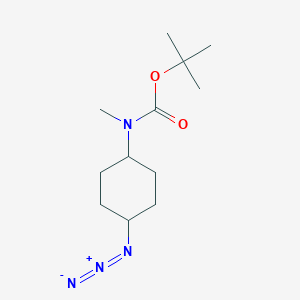
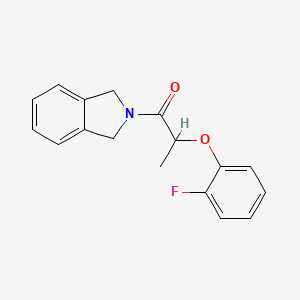


![3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid](/img/structure/B3010379.png)
![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B3010382.png)
![Methyl 3-[(5-chloro-2-methylthiopyrimidin-4-yl)carbonylamino]propanoate](/img/structure/B3010383.png)
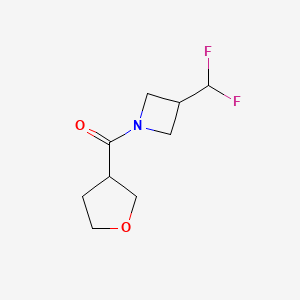
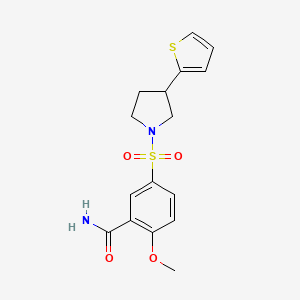
![N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3010388.png)
